N-(Oxan-4-yl)cyclopropanesulfonamide
Description
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-(oxan-4-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,8-1-2-8)9-7-3-5-12-6-4-7/h7-9H,1-6H2 |
InChI Key |
OFVZANRMPJVCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Cyclopropanesulfonyl Chloride
A common approach to preparing cyclopropanesulfonamide derivatives involves the reaction of cyclopropanesulfonyl chloride with an amine nucleophile. In this case, the amine is the oxan-4-ylamine or a derivative thereof.
$$
\text{Cyclopropanesulfonyl chloride} + \text{Oxan-4-ylamine} \rightarrow \text{N-(Oxan-4-yl)cyclopropanesulfonamide}
$$
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize hydrochloric acid formed
- Temperature: 0 °C to room temperature
- Reaction time: 2–24 hours depending on scale and purity requirements
The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond. The base scavenges the released hydrochloric acid, preventing side reactions.
Coupling with Oxan-4-yl Derivatives
The oxan-4-yl group can be introduced via nucleophilic substitution or amide coupling reactions.
- The oxan-4-ylamine is reacted directly with cyclopropanesulfonyl chloride as above.
- Alternatively, protected oxan-4-yl derivatives can be deprotected post-coupling to yield the final compound.
Purification and Characterization
Purification is typically achieved by:
- Silica gel chromatography using gradients of hexanes and ethyl acetate
- High-performance liquid chromatography (HPLC) for final product isolation and purity enhancement
Characterization involves:
- Nuclear magnetic resonance (NMR) spectroscopy for structure confirmation
- Mass spectrometry (MS) for molecular weight verification
- Melting point determination (if solid)
Experimental Data Table
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanesulfonyl chloride synthesis | From cyclopropane via chlorosulfonation | 70–85 | Requires careful control of temperature |
| Sulfonamide formation | Cyclopropanesulfonyl chloride + Oxan-4-ylamine, Et3N, DCM, 0 °C to RT, 4–18 h | 75–90 | Base neutralizes HCl; reaction monitored by TLC |
| Purification | Silica gel chromatography, hexanes:EtOAc gradient | — | Final purity >95% by HPLC |
| Characterization | NMR, MS, melting point | — | Confirms structure and purity |
Research Discoveries and Improvements
- Recent patents (e.g., EP 3 870 575 B1) describe optimized procedures for sulfonamide formation with improved yields and purity by controlling reaction atmosphere (argon), temperature (ambient to 60 °C), and purification techniques including preparative HPLC.
- Use of microwave-assisted synthesis has been explored to reduce reaction times for sulfonamide bond formation.
- Alternative bases and solvents have been screened to minimize by-products and improve scalability.
- The cyclopropanesulfonamide motif has been incorporated into complex molecules for pharmaceutical applications, highlighting the importance of robust and reproducible synthetic methods.
Chemical Reactions Analysis
Types of Reactions: N-(Oxan-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(Oxan-4-yl)cyclopropanesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Observations :
- The oxan-4-yl group in the target compound introduces an oxygen-containing heterocycle, enhancing polarity compared to purely aliphatic (e.g., cyclohexyl) or aromatic (e.g., phenoxyphenyl) substituents .
- Cyclopropane sulfonamides, such as the analog in , exhibit steric strain that may influence reactivity and binding interactions in biological systems.
Comparison :
- The hypervalent iodine method is efficient for ketone-containing analogs but may face challenges with bulkier substituents like oxan-4-yl.
- Oxyma-based protocols offer broader functional group tolerance but necessitate rigorous purification for polar sulfonamides.
Physicochemical Properties
Biological Activity
N-(Oxan-4-yl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives, characterized by a cyclopropane ring and an oxan (tetrahydrofuran) moiety. The general formula can be represented as follows:
Where represent the number of each atom in the molecular structure.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biological pathways. Notably, it has shown potential as an inhibitor of deubiquitinating enzymes (DUBs), particularly USP7. Inhibition of USP7 has implications for cancer treatment and other diseases associated with dysregulated protein degradation pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on tumor cell proliferation. In vitro studies showed that derivatives of this compound could effectively reduce the viability of various cancer cell lines without exhibiting significant cytotoxicity towards normal cells .
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| U937 (leukemia) | 75% | 10 |
| A549 (lung cancer) | 68% | 15 |
| MCF-7 (breast cancer) | 82% | 20 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 90 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. The compound demonstrated an oral bioavailability of approximately 57.6%, which is promising for therapeutic applications . Toxicological evaluations have shown minimal adverse effects at therapeutic doses, highlighting its potential safety as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
